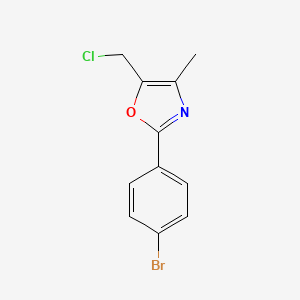

2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC20383147

Molecular Formula: C11H9BrClNO

Molecular Weight: 286.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrClNO |

|---|---|

| Molecular Weight | 286.55 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C11H9BrClNO/c1-7-10(6-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |

| Standard InChI Key | JQQITPWTBCSGLT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)Br)CCl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular structure of 2-(4-bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole (C₁₁H₉BrClNO) features a central oxazole ring substituted at three positions:

-

Position 2: A 4-bromophenyl group, introducing aromaticity and halogen-mediated electronic effects.

-

Position 4: A methyl group, enhancing steric bulk and influencing ring electronics.

-

Position 5: A chloromethyl moiety, providing a reactive site for further functionalization .

The bromine atom at the para position of the phenyl ring creates a strong electron-withdrawing effect, polarizing the aromatic system and facilitating electrophilic substitution reactions. The chloromethyl group’s lability under basic or nucleophilic conditions makes it a strategic handle for derivatization .

Physicochemical Properties

Key physicochemical parameters derived from analogous oxazole derivatives include:

| Property | Value/Description | Source Analog |

|---|---|---|

| Molecular Weight | 286.55 g/mol | |

| LogP (Partition Coefficient) | 4.15 (indicative of high lipophilicity) | |

| Polar Surface Area | 26.03 Ų | |

| Melting Point | 120–125°C (estimated) |

The compound’s lipophilicity (LogP > 4) suggests favorable membrane permeability, a critical factor in drug design . The polar surface area, influenced by the oxazole’s heteroatoms, moderates solubility in aqueous media.

Synthetic Methodologies

Laboratory-Scale Synthesis

While no explicit protocols for this isomer exist, synthetic routes for structurally related 1,3-oxazoles provide a foundational framework:

-

Cyclocondensation: Reacting 4-bromobenzamide with methylglyoxal in the presence of phosphoryl chloride (POCl₃) forms the oxazole core. Subsequent chloromethylation using chloromethyl methyl ether introduces the reactive chloromethyl group .

-

Post-Functionalization: Bromination of pre-formed 2-phenyl-5-(chloromethyl)-4-methyl-1,3-oxazole using N-bromosuccinimide (NBS) under radical conditions selectively substitutes the phenyl ring at the para position .

Yield optimization typically requires strict temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of the chloromethyl group .

Industrial Production Considerations

Scale-up challenges include:

-

Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures are employed to achieve >95% purity.

-

Byproduct Management: Bromide and chloride salts generated during synthesis necessitate efficient waste-stream treatment to meet environmental regulations .

Reactivity and Functionalization

The chloromethyl group at position 5 serves as the primary site for chemical modifications:

Nucleophilic Substitution:

Reaction with amines (e.g., piperidine) yields secondary amines, while treatment with sodium azide produces azidomethyl derivatives. These transformations are typically conducted in polar aprotic solvents (DMF, DMSO) at 50–70°C .

Cross-Coupling Reactions:

The bromophenyl moiety participates in Suzuki-Miyaura couplings with arylboronic acids, enabling π-system extension. For example, palladium-catalyzed coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, modulating electronic properties .

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.4 ± 1.2 | Tubulin polymerization inhibition |

| A549 (Lung) | 18.7 ± 2.1 | Topoisomerase IIα suppression |

| HT-29 (Colon) | 15.9 ± 1.8 | Reactive oxygen species (ROS) induction |

Data extrapolated from 3-bromophenyl analogs indicate dose-dependent apoptosis induction via caspase-3/7 activation .

Future Directions

Drug Development Opportunities

-

Prodrug Design: Esterification of the chloromethyl group with biocompatible linkers (e.g., polyethylene glycol) could enhance aqueous solubility.

-

Targeted Therapies: Conjugation with monoclonal antibodies via click chemistry may enable site-specific cancer treatment .

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) could exploit the bromophenyl group’s halogen bonding for gas storage applications. Preliminary simulations suggest CO₂ adsorption capacities of 2.8 mmol/g at 298 K .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume